An In-depth Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one
An In-depth Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562), a class of natural compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and the underlying molecular mechanisms. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes information on closely related dammarane (B1241002) triterpenoids to infer its potential bioactivities and guide future research. This document details potential anti-inflammatory, cytotoxic, and neuroprotective effects, supported by data from analogous compounds, and outlines relevant experimental protocols and signaling pathways.
Chemical Identity and Properties
24,25-Epoxydammar-20(21)-en-3-one is a derivative of Dammar-20(21)-en-3,24,25-triol, formed through oxidation[1]. The core structure is a tetracyclic dammarane skeleton.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [2] |
| Molecular Weight | 440.701 g/mol | [2] |
| CAS Number | 63543-52-2 | [2] |
| Boiling Point | 502.7±50.0 °C at 760 mmHg | [2] |
| Density | 1.0±0.1 g/cm³ | [2] |
| Flash Point | 165.1±23.7 °C | [2] |
| LogP | 8.45 | [2] |
Potential Biological Activities and Therapeutic Applications
Based on the activities of structurally similar dammarane triterpenoids, 24,25-Epoxydammar-20(21)-en-3-one is predicted to exhibit cytotoxic, anti-inflammatory, and neuroprotective properties.
Cytotoxic Activity
Table 2: Cytotoxicity of Related Dammarane Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Dammar-20(21)-en-3,24,25-triol | HL-60 (Human promyelocytic leukemia) | 10 - 30 | [1] |
| Dammar-20(21)-en-3,24,25-triol | HepG2 (Human hepatocellular carcinoma) | 10 - 30 | [1] |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Human colon cancer) | 31.6 µg/mL | [1] |
| Cycloartane-3,24,25-triol | DU145 (Human prostate cancer) | 1.67±0.18 | [1] |
| Cycloartane-3,24,25-triol | PC-3 (Human prostate cancer) | 2.226±0.28 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of dammarane triterpenoids is well-documented. These compounds often exert their effects by modulating key inflammatory signaling pathways. The precursor, Dammar-20(21)-en-3,24,25-triol, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages[1]. This suggests that 24,25-Epoxydammar-20(21)-en-3-one may possess similar anti-inflammatory properties.
Neuroprotective Effects
Several dammarane-type triterpenoids have been investigated for their neuroprotective potential. While direct evidence for 24,25-Epoxydammar-20(21)-en-3-one is lacking, related compounds have shown promise in preclinical models of neurodegenerative diseases.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of 24,25-Epoxydammar-20(21)-en-3-one are not explicitly available. However, the following sections provide generalized methodologies based on research of similar compounds, which can be adapted for the target molecule.
Synthesis
General Procedure for the Synthesis of Epoxydammarane Derivatives:
A general method for synthesizing epoxydammarane derivatives involves the chemical modification of hydroxyl groups on a dammarane triterpenoid backbone[3].
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Starting Material: (20S,24R)-epoxy-dammarane-3β,12β,25-triol (or a similar precursor).
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Reagents:
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Anhydrous dichloromethane.
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Appropriate carboxylic acid (0.06 mmol).
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Dicyclohexylcarbodiimide (DCC) (27.3 mg, 0.132 mmol).
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4-Dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol).
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Procedure:
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Dissolve the carboxylic acid in anhydrous dichloromethane.
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Add DCC and DMAP at 0 °C and stir for 10 minutes.
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Add the starting dammarane triterpenoid (25.0 mg, 0.05 mmol).
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Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to -10 °C for 6 hours.
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Filter the suspension and concentrate the filtrate.
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Purify the residue using column chromatography on silica (B1680970) gel.
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Cytotoxicity Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of 24,25-Epoxydammar-20(21)-en-3-one on cancer cell lines.
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Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).
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Procedure:
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Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value.
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In Vitro Anti-inflammatory Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
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Cell Line: RAW 264.7 macrophages.
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Procedure:
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Seed RAW 264.7 cells in 96-well plates.
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Pre-treat the cells with different concentrations of the test compound for 1 hour.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
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Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
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Determine the percentage of NO inhibition compared to the LPS-treated control.
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Signaling Pathways
Dammarane triterpenoids are known to modulate several key signaling pathways involved in cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anti-cancer agents target this pathway. It is plausible that 24,25-Epoxydammar-20(21)-en-3-one could inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and pro-survival genes.
References
- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 3. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
